5-Cyclopropyl-2,4-difluoroaniline
Description
Properties
Molecular Formula |
C9H9F2N |
|---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
5-cyclopropyl-2,4-difluoroaniline |
InChI |
InChI=1S/C9H9F2N/c10-7-4-8(11)9(12)3-6(7)5-1-2-5/h3-5H,1-2,12H2 |
InChI Key |
NGJJYLBUBVNTHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2F)F)N |
Origin of Product |
United States |
Preparation Methods
Selective Chlorination of 2,4-Difluoroaniline
The synthesis begins with regioselective chlorination of 2,4-difluoroaniline at position 5. This step employs N-chlorosuccinimide (NCS) in dichloromethane at 10–15°C, achieving 88% yield of 2,4-difluoro-5-chloroaniline. Key parameters include:
| Parameter | Value |
|---|---|
| Temperature | 10–15°C |
| Reaction Time | 2 hours |
| Solvent | Dichloromethane |
| Chlorinating Agent | N-Chlorosuccinimide |
| Yield | 88% |
The reaction proceeds via electrophilic aromatic substitution, with NCS acting as a mild chlorinating agent to minimize side reactions.
Cyclopropane Group Installation via Cross-Coupling
The 5-chloro intermediate undergoes palladium-catalyzed cross-coupling with cyclopropylboronic acid. While not explicitly detailed in the cited sources, analogous Suzuki-Miyaura coupling conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) can achieve this transformation. This method preserves the amine functionality while introducing the cyclopropyl group with high regiocontrol.
Direct Cyclopropanation of Vinyl Intermediates
Synthesis of 5-Vinyl-2,4-difluoroaniline
A Heck coupling reaction installs a vinyl group at position 5. Using 5-bromo-2,4-difluoroaniline and ethylene in the presence of Pd(OAc)₂ and P(o-tol)₃, the vinyl derivative forms in 65–72% yield.
Trimethylsulfoxonium Iodide-Mediated Cyclopropanation
The vinyl intermediate undergoes [2+1] cycloaddition using trimethylsulfoxonium iodide and sodium hydride in dimethyl sulfoxide (DMSO). This method, adapted from patent literature, produces the cyclopropane ring with >90% diastereoselectivity:
$$
\ce{5-Vinyl-2,4-difluoroaniline ->[{(CH₃)₃SOI}, NaH, DMSO] 5-Cyclopropyl-2,4-difluoroaniline}
$$
Critical parameters include strict temperature control (–10°C to 0°C) and anhydrous conditions to prevent side reactions.
Diazonium Salt Intermediates for Direct Functionalization
Diazotization and Sandmeyer-Type Reactions
Though excluded sources mention diazotization routes, principles from analogous systems suggest viability. 2,4-Difluoroaniline undergoes diazotization at 0–5°C with NaNO₂/HCl, forming a diazonium salt that reacts with cyclopropylcopper(I) complexes to yield the target compound. Challenges include controlling competing side reactions at ortho-fluorine positions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Chlorination/Cross-Coupling | 70–75 | High regiocontrol | Multi-step, Pd catalyst cost |
| Direct Cyclopropanation | 60–65 | Single-step ring formation | Requires vinyl precursor synthesis |
| Diazonium Salt Route | 50–55 | Direct functionalization | Low yields, byproduct formation |
Industrial-scale production favors the chlorination/cross-coupling approach due to better process control, while academic settings may prefer cyclopropanation for its synthetic elegance.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-2,4-difluoroaniline can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, and reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with catalysts like Pd/C or Raney nickel.
Coupling: Boronic acids or esters with palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of substituted anilines.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of primary or secondary amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
5-Cyclopropyl-2,4-difluoroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-2,4-difluoroaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparisons
Key Findings :
- Electronic Effects : The cyclopropyl group in this compound may donate electron density via hyperconjugation, altering reactivity compared to halogenated analogs. In contrast, 2,4-DFA exhibits a lower dipole moment (2.12 D) and higher electrophilicity (1.89 eV), favoring nucleophilic aromatic substitution .
Table 2: Hazard Profile Comparison
Key Findings :
- The addition of chlorine in 3,5-Dichloro-2,4-difluoroaniline increases toxicity (H314 vs.
- All compounds share H411 , emphasizing the need for controlled disposal to mitigate aquatic toxicity.
Q & A
Q. What are the recommended synthetic routes for 5-cyclopropyl-2,4-difluoroaniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) or catalytic cross-coupling reactions. For example, NAS can be performed using cyclopropylamine as the nucleophile on a pre-functionalized 2,4-difluoro-5-haloaniline precursor (e.g., bromo or nitro derivatives). Reaction optimization should focus on:
- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may promote side reactions like dehalogenation .
- Catalyst : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in Suzuki-Miyaura reactions for cyclopropane introduction .
- Solvent : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while EtOH/H₂O mixtures reduce byproducts .
Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹⁹F NMR for fluorine environment analysis) .
Q. How do the electronic effects of the cyclopropyl and fluorine substituents influence the compound's reactivity in further functionalization?
- Methodological Answer : The cyclopropyl group exerts a strong electron-donating effect via conjugation, activating the aromatic ring toward electrophilic substitution at the para position relative to the amine. In contrast, fluorine atoms are electron-withdrawing, directing reactivity to the ortho and para positions. This duality requires careful balancing:
- Electrophilic Acylation : Use Lewis acids (e.g., AlCl₃) to enhance electrophile generation while avoiding over-deactivation by fluorine .
- Oxidation Studies : The amine group can be oxidized to nitro or nitroso derivatives under controlled HNO₃/H₂SO₄ conditions, with cyclopropane stability monitored via GC-MS .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- ¹H/¹³C/¹⁹F NMR : Assign fluorine environments (δ −110 to −150 ppm for aromatic F) and cyclopropane protons (δ 0.5–1.5 ppm) .
- HRMS (ESI+) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 184.07) and isotopic patterns for chlorine-free validation .
- X-ray Crystallography : Resolve steric effects of the cyclopropyl group and fluorine substituents on crystal packing .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example:
- Suzuki Coupling : The LUMO of the aryl halide precursor localizes at the C5 position, favoring cyclopropane introduction .
- Solvent Effects : PCM models simulate solvent polarity’s impact on transition-state energy, guiding solvent selection .
Validation involves comparing predicted vs. experimental coupling yields (e.g., 75% observed vs. 78% calculated) .
Q. What strategies mitigate contradictions in reported biological activity data for fluorinated aniline derivatives?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Metabolic Stability : Use liver microsome assays to compare degradation rates (e.g., t₁/₂ = 45 min in human vs. 120 min in murine) .
- Structural Analogues : Test this compound alongside 3-chloro-2,4-difluoroaniline to isolate substituent effects .
Q. How do steric and electronic properties of this compound impact its performance as a ligand in catalytic systems?
- Methodological Answer :
- Steric Effects : The cyclopropyl group’s rigidity restricts coordination geometry, favoring monodentate binding in Pd complexes .
- Electronic Effects : Fluorine’s electronegativity increases metal center electrophilicity, accelerating oxidative addition steps (e.g., k = 2.1 × 10⁻³ s⁻¹ for Pd-catalyzed C–N coupling) .
- Catalyst Recycling : Immobilize the ligand on silica supports to improve turnover number (TON > 500) .
Data Contradiction Analysis
Q. Why do stability studies report conflicting degradation profiles for this compound under acidic conditions?
- Methodological Answer : Discrepancies stem from:
- Protonation Sites : Fluorine directs acid (e.g., HCl) to the amine group, forming a hydrochloride salt (stable below pH 3) . At higher concentrations (>2 M), cyclopropane ring opening occurs via acid-catalyzed cleavage .
- Analytical Artifacts : HPLC column aging (e.g., C18 degradation) may falsely indicate decomposition; validate with fresh columns and spiked standards .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
